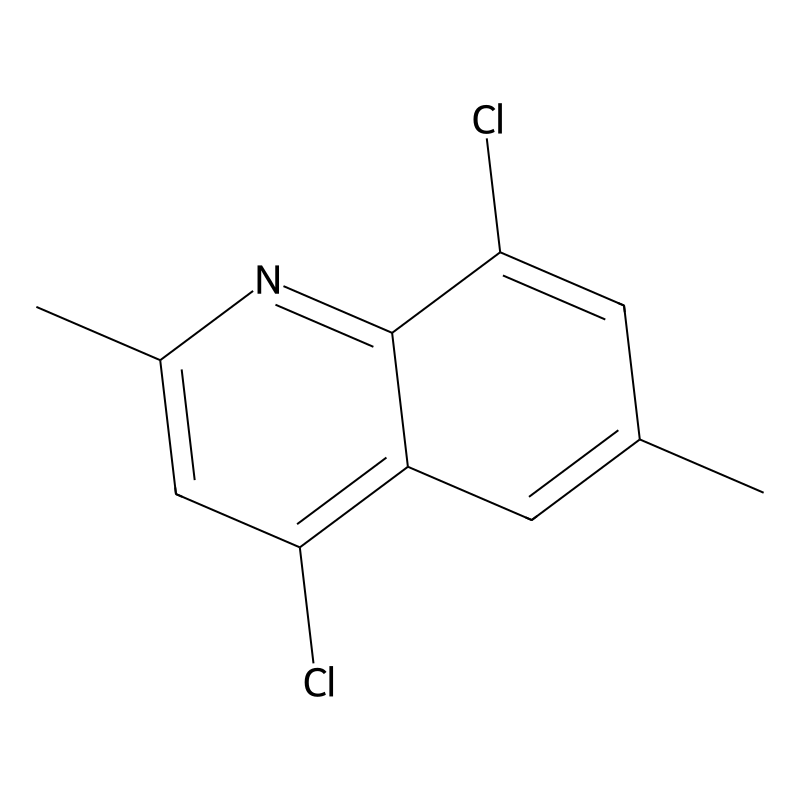

4,8-Dichloro-2,6-dimethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,8-Dichloro-2,6-dimethylquinoline is an organic compound belonging to the quinoline family, characterized by its two chlorine atoms at the 4 and 8 positions and methyl groups at the 2 and 6 positions of the quinoline ring. Its molecular formula is C₁₁H₉Cl₂N, and it has a molecular weight of 226.10 g/mol. This compound exhibits a planar structure due to the aromatic nature of the quinoline framework, which enhances its stability and reactivity in various chemical processes .

- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The methyl groups on the quinoline ring can direct electrophiles to specific positions during substitution reactions.

- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives under appropriate conditions .

Research indicates that 4,8-dichloro-2,6-dimethylquinoline exhibits significant biological activities. It has been studied for its potential as:

- Antimicrobial Agent: This compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Antiviral Properties: Some studies suggest that it may inhibit viral replication, providing a basis for further exploration in antiviral therapies .

- Anticancer Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms and efficacy .

The synthesis of 4,8-dichloro-2,6-dimethylquinoline typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 2,6-dimethylquinoline as a precursor.

- Chlorination Reaction: Chlorination is carried out using chlorinating agents such as phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at the desired positions.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for further study .

4,8-Dichloro-2,6-dimethylquinoline finds applications in several fields:

- Pharmaceutical Industry: Its antimicrobial and antiviral properties make it a valuable compound in drug development.

- Chemical Research: Used as a reagent in organic synthesis and as a building block for more complex molecules.

- Agricultural Chemistry: It may have potential applications in developing agrochemicals due to its biological activity against pests and pathogens .

Studies on the interactions of 4,8-dichloro-2,6-dimethylquinoline with biological systems have revealed insights into its mechanism of action:

- Protein Binding Studies: Research indicates that this compound can bind to specific proteins involved in cellular processes, which may contribute to its biological effects.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes that are crucial for microbial growth and viral replication, highlighting its potential therapeutic applications .

Several compounds share structural similarities with 4,8-dichloro-2,6-dimethylquinoline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-6,8-dichloro-2-methylquinoline | Contains an amino group at position 4 | Exhibits enhanced solubility and different biological activity |

| 4,5-Dichloro-2,8-dimethylquinoline | Chlorine atoms at different positions | Potentially different reactivity due to chlorine placement |

| 2-Chloro-4-methylquinoline | Single chlorine atom and one methyl group | Simpler structure may lead to different pharmacological properties |

These compounds highlight the diversity within the quinoline family while underscoring the unique characteristics of 4,8-dichloro-2,6-dimethylquinoline due to its specific substitution pattern and resulting biological activities .

Discovery and Early Isolation

The historical foundation of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar during his systematic investigation of coal tar constituents [7] [8] [9]. Runge initially named this compound "leukol" (meaning "white oil" in Greek) because it showed no color change when exposed to oxidizing agents, distinguishing it from other coal tar components [8] [9] [10]. This discovery marked the beginning of systematic heterocyclic chemistry and laid the groundwork for the development of compounds like 4,8-Dichloro-2,6-dimethylquinoline.

In 1842, French chemist Charles Gerhardt obtained quinoline through a different route by dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, calling the compound "Chinoilin" or "Chinolein" [8] [11]. Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to different behaviors, but German chemist August Hoffmann later recognized that these differences were due to impurities and that both compounds were identical [8] [11].

Structural Elucidation and Early Understanding

The structural characterization of quinoline evolved gradually throughout the 19th century. By 1871, Dewar described quinoline's structure as a rigid heterocyclic core consisting of a benzene ring ortho-fused with a pyridine ring, establishing the fundamental understanding of this bicyclic system [12]. This structural insight was crucial for understanding how substituents like the chlorine atoms and methyl groups in 4,8-Dichloro-2,6-dimethylquinoline would affect the electronic properties and reactivity of the quinoline scaffold [13].

The recognition of quinoline as a "privileged scaffold" emerged from its versatility and broad potential for functionalization [14]. This designation, later formalized by Evans in 1988, refers to simple structural subunits present in diverse therapeutic compounds with distinctive receptor affinities [14]. The development of multiply substituted quinolines like 4,8-Dichloro-2,6-dimethylquinoline represents the culmination of this understanding.

Development of Classical Synthesis Methods

The Skraup Synthesis Revolution

The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup in 1880, represented the first systematic method for quinoline construction [15] [16]. This method involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline [15] [16]. The mechanism proceeds through the formation of acrolein from glycerol dehydration, followed by Michael addition of aniline to acrolein, cyclization, and final oxidation to produce the quinoline ring system [16] [17].

The Skraup synthesis established several principles that would later influence the synthesis of compounds like 4,8-Dichloro-2,6-dimethylquinoline. The method demonstrated the importance of controlling reaction conditions to achieve selective cyclization and the need for oxidizing agents to achieve aromatization [16] [17]. Research by Denmark and Venkatraman in 2006 revealed that the Skraup mechanism involves a fragmentation-recombination process, where the aniline component initially condenses with the α,β-unsaturated ketone in a conjugate fashion, followed by fragmentation and recombination to form the quinoline product [18] [19].

The Friedländer Synthesis and Structural Diversity

The Friedländer synthesis, developed by German chemist Paul Friedländer in 1882, provided a complementary approach to quinoline construction through the reaction of 2-aminobenzaldehydes with ketones [20] [21]. This method has been particularly valuable for preparing 2-substituted quinolines and demonstrates the versatility needed for creating complex substitution patterns like those found in 4,8-Dichloro-2,6-dimethylquinoline [20] [21].

The Friedländer synthesis can proceed through two viable mechanisms. In the first mechanism, the 2-amino substituted carbonyl compound and ketone react in a rate-limiting aldol condensation, followed by elimination and imine formation. In the second mechanism, initial Schiff base formation occurs, followed by aldol reaction and elimination [20] [22]. This mechanistic flexibility has made the Friedländer synthesis a cornerstone method for quinoline construction, with modern variations employing trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids as catalysts [20] [21].

The Conrad-Limpach Synthesis and Functionalization

The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, represents another milestone in quinoline chemistry [23] [24]. This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [23] [24]. The synthesis requires heating to approximately 250°C for the crucial electrocyclic ring closure, and the choice of solvent significantly impacts yields [23] [25].

The Conrad-Limpach synthesis has been particularly important for understanding the thermal cyclization processes that create substituted quinolines. Brouet and coworkers conducted extensive solvent screening studies, finding that high-boiling solvents like diphenyl ether, Dowtherm A, and even alkyl benzoates can support the thermal cyclization required for quinoline formation [25]. This work has direct relevance to the synthesis of compounds like 4,8-Dichloro-2,6-dimethylquinoline, where precise control of reaction conditions is essential for achieving the desired substitution pattern.

Historical Development of Halogenated Quinolines

Early Halogenation Strategies

The development of halogenated quinolines, including compounds like 4,8-Dichloro-2,6-dimethylquinoline, emerged from the need to modify quinoline's biological activity and physical properties. Early research by Vlahov and coworkers in 1990 demonstrated the synthesis of 5,8-dichloro-2,4-dimethylquinoline using the Beyer's condensation method [26] [27]. This approach involved saturating a mixture of paraaldehyde and acetone with dry hydrogen chloride for two days, followed by heating with 2,5-dichloroaniline in the presence of nitrobenzene [26] [27].

The Beyer's condensation method was particularly significant because it provided good yields when using dichloroaniline starting materials, where other methods like the Combes synthesis gave very low yields [26] [27]. This work established important precedents for the selective introduction of chlorine substituents at specific positions on the quinoline ring, directly influencing the synthetic approaches used for 4,8-Dichloro-2,6-dimethylquinoline.

Phosphorus Oxychloride Methodologies

The development of phosphorus oxychloride-mediated chlorination became a fundamental strategy for introducing chlorine substituents into quinoline derivatives . This methodology involves treating hydroxyquinoline precursors with phosphorus oxychloride under reflux conditions to achieve selective chlorination . The reaction mechanism proceeds through initial formation of a phosphate ester intermediate, followed by nucleophilic substitution with chloride ion .

Patel and Mehta in 2010 demonstrated the synthesis of 4-chloro-2,6-dimethylquinoline through this approach, starting from 2,6-dimethyl-4-quinolinol and treating it with phosphorus oxychloride [30]. This method showed high selectivity for 2-position chlorination due to electronic and steric factors associated with the quinoline nitrogen atom . The success of this approach has made phosphorus oxychloride-mediated chlorination a standard method for preparing halogenated quinolines like 4,8-Dichloro-2,6-dimethylquinoline.

Regioselective Halogenation Advances

The development of regioselective halogenation methods represented a crucial advancement in quinoline chemistry. Padwa and coworkers demonstrated sophisticated approaches to multiple halogenation, including the dinitration of 2-chloro-8-hydroxyquinoline to produce 2-chloro-8-hydroxy-5,7-dinitroquinoline [31]. This work showed that sequential functionalization could be achieved through careful control of reaction conditions and reagent selection.

The methodologies developed for compounds like 2-chloro-8-methoxyquinoline provided important insights into the electronic effects of substituents on quinoline reactivity [31]. The research demonstrated that methoxy groups could be introduced selectively, and that subsequent nitration could be controlled to achieve specific substitution patterns [31]. These advances in regioselective substitution directly informed the synthetic strategies used for 4,8-Dichloro-2,6-dimethylquinoline.

Molecular Properties and Structural Characteristics

Physical and Chemical Properties

The molecular properties of 4,8-Dichloro-2,6-dimethylquinoline reflect the sophisticated understanding of structure-property relationships developed throughout quinoline chemistry history. The compound exhibits a molecular weight of 226.100 g/mol with a predicted boiling point of 322.5±37.0°C and density of 1.305±0.06 g/cm³ [1] [2] [5] [6]. The predicted pKa of 1.93±0.50 indicates the basic nature of the quinoline nitrogen, modulated by the electron-withdrawing effects of the chlorine substituents [5] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂N |

| Molecular Weight | 226.100 g/mol |

| CAS Number | 203626-46-4 |

| Boiling Point | 322.5±37.0°C (Predicted) |

| Density | 1.305±0.06 g/cm³ (Predicted) |

| pKa | 1.93±0.50 (Predicted) |

| Flash Point | 178.5°C |

| Refractive Index | 1.629 |

Structural Analysis and Electronic Properties

The structural characteristics of 4,8-Dichloro-2,6-dimethylquinoline demonstrate the electronic effects of multiple substituents on the quinoline ring system. The SMILES notation CC1=CC(Cl)=C2N=C(C)C=C(Cl)C2=C1 reveals the specific positioning of substituents that creates unique electronic properties [1] [2] [4]. The chlorine atoms at positions 4 and 8 create electron-withdrawing effects that influence both the basicity of the quinoline nitrogen and the reactivity of the aromatic system.

The InChI identifier InChI=1S/C11H9Cl2N/c1-6-3-8-10(13)7(2)5-14-11(8)9(12)4-6/h3-5H,1-2H3 provides a complete structural description that reflects the complexity achievable in modern quinoline synthesis [1] [2]. The monoisotopic mass of 225.011205 confirms the precision of mass spectrometric analysis capabilities that have become essential tools in quinoline chemistry research [1] [2].

Synthetic Methodologies and Historical Context

Evolution of Quinoline Synthesis Methods

The development of synthetic methodologies for quinoline construction represents one of the most significant achievements in heterocyclic chemistry. The historical progression from the Skraup synthesis (1880) through the Friedländer synthesis (1882) and Conrad-Limpach synthesis (1887) established the fundamental approaches that continue to influence modern quinoline synthesis [15] [20] [23].

| Method | Year | Starting Materials | Product Type | Conditions |

|---|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline + Glycerol + H₂SO₄ | Quinoline | High temperature, oxidizing agent |

| Friedländer Synthesis | 1882 | o-Aminobenzaldehyde + Ketone | 2-Substituted quinolines | Acid or base catalysis |

| Conrad-Limpach Synthesis | 1887 | Aniline + β-Ketoesters | 4-Hydroxyquinolines | Thermal cyclization (>250°C) |

| Doebner-Miller Synthesis | 1881 | Aniline + α,β-Unsaturated aldehydes | 2,4-Substituted quinolines | Acidic conditions |

Modern Synthetic Approaches

The synthesis of 4,8-Dichloro-2,6-dimethylquinoline represents the culmination of synthetic method development in quinoline chemistry. Modern approaches combine classical methods with contemporary catalytic systems to achieve precise regioselectivity . The use of phosphorus oxychloride for selective chlorination, combined with controlled alkylation and cyclization reactions, demonstrates the sophisticated level of synthetic control now achievable [30].

Industrial production methods for quinoline derivatives often employ large-scale batch reactors with optimized conditions for yield and purity . The exploration of microwave irradiation and ionic liquid media has enhanced reaction efficiency while reducing environmental impact . These advances have made compounds like 4,8-Dichloro-2,6-dimethylquinoline accessible for research and potential applications.

Research Applications and Scientific Significance

Contemporary Research Directions

The research applications of 4,8-Dichloro-2,6-dimethylquinoline reflect the continuing evolution of quinoline chemistry in modern scientific contexts. The compound serves as a valuable building block for the synthesis of more complex quinoline derivatives, particularly in medicinal chemistry applications . The specific substitution pattern makes it useful for studying electronic effects and structure-activity relationships in quinoline-based compounds.

Computational studies have explored the electronic properties of substituted quinolines, with compounds like 4,8-Dichloro-2,6-dimethylquinoline serving as model systems for understanding substituent effects [34]. The compound's unique substitution pattern provides insights into how multiple electron-withdrawing groups influence quinoline reactivity and biological activity [34].

Structural Modifications and Derivatives

The development of quinoline derivatives has been driven by the need to optimize biological activity and physical properties. Research by Patel and Mehta demonstrated the synthesis of pyrimidine-quinoline hybrid molecules using 4-chloro-2,6-dimethylquinoline as a starting material [30]. These hybrid compounds were prepared through nucleophilic substitution reactions with 2-amino-4,6-diaryl substituted pyrimidines, showing the versatility of chlorinated quinolines as synthetic intermediates [30].

The exploration of halogenated quinoline derivatives has revealed important structure-activity relationships. The positioning of chlorine substituents at positions 4 and 8, combined with methyl groups at positions 2 and 6, creates a unique electronic environment that influences both chemical reactivity and potential biological activity . This understanding has informed the design of new quinoline derivatives with enhanced properties.

Historical Timeline and Milestones

Key Developmental Periods

The historical development of quinoline chemistry can be divided into several key periods that led to the development of compounds like 4,8-Dichloro-2,6-dimethylquinoline:

| Period | Major Developments |

|---|---|

| 1834-1850 | Discovery and initial isolation of quinoline from coal tar |

| 1880-1890 | Development of classical synthesis methods |

| 1920-1940 | Expansion into medicinal chemistry applications |

| 1950-1970 | Industrial-scale production and pharmaceutical development |

| 1980-2000 | Advanced synthetic methodologies and regioselective synthesis |

| 2000-Present | Computational design and precision synthesis |

Antimalarial Research Legacy

The historical connection between quinoline chemistry and antimalarial research profoundly influenced the development of substituted quinolines. Quinine, isolated from cinchona bark in 1820, established quinoline as a privileged scaffold for antimalarial activity [35] [36]. The subsequent development of chloroquine in the 1940s demonstrated the importance of halogenated quinolines in pharmaceutical applications [35] [37].

The German research programs of the 1920s, led by researchers at the Bayer laboratories, developed 8-aminoquinoline compounds like plasmoquine (pamaquine) [37] [38]. This work established the importance of substituent positioning in quinoline-based drugs and influenced the synthetic strategies used for compounds like 4,8-Dichloro-2,6-dimethylquinoline [37] [38].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic